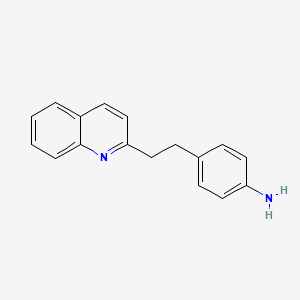

4-(2-(Quinolin-2-YL)ethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(Quinolin-2-YL)ethyl)aniline (CAS: 108165-95-3) is an aromatic amine derivative featuring a quinoline core linked to an aniline moiety via a two-carbon ethyl chain. Its molecular formula is C₁₇H₁₄N₂, with a molecular weight of 246.31 g/mol . Quinoline derivatives are renowned for their pharmacological versatility, including antibacterial, antimalarial, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Quinolin-2-YL)ethyl)aniline typically involves the reaction of 2-quinolinecarboxaldehyde with 4-ethylaniline under acidic or basic conditions. The reaction can be catalyzed by various agents, including transition metals or organic catalysts, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might also employ green chemistry principles, such as using water or ethanol as solvents and employing recyclable catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Quinolin-2-YL)ethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or aniline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline and aniline derivatives.

Scientific Research Applications

4-(2-(Quinolin-2-YL)ethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-(2-(Quinolin-2-YL)ethyl)aniline in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to its potential anticancer and antimicrobial effects.

Comparison with Similar Compounds

Structural Analogs

Positional Isomers

4-(2-(Quinolin-7-YL)ethyl)aniline (CAS: 54-83-1) Molecular Formula: C₁₇H₁₄N₂ (identical to the target compound). Key Difference: Quinoline substitution at the 7-position instead of 2-position. Implications: Altered electronic distribution may affect π-π stacking and hydrogen-bonding interactions.

Schiff Base Derivatives

4,4′-Methylenebis{N-[(E)-quinolin-2-ylmethylidene]aniline} Molecular Formula: C₃₃H₂₄N₄. Key Features:

- Bond Lengths : C=N imine bond = 1.270 Å (indicative of conjugation) .

- Dihedral Angles : 77.86° between benzene rings, reducing planarity .

4,4′-Oxybis{N-[(E)-quinolin-2-ylmethylidene]aniline} Molecular Formula: C₃₂H₂₂N₄O. Key Features:

- Dihedral Angles: 53.15° between aromatic planes, with 8.33° and 17.74° angles between quinoline and aniline moieties . Bioactivity: Antifungal and antiparasitic properties due to quinoline-Schiff base synergy .

Heterocyclic Variants

4-(2-(Pyridin-2-YL)ethyl)aniline Dihydrochloride Molecular Formula: C₁₃H₁₅N₂Cl₂. Key Difference: Pyridine replaces quinoline, reducing aromatic surface area.

(E)-1-(2,4-Dimethylquinolin-3-YL)-3-(4-Methylphenyl)prop-2-en-1-one Molecular Formula: C₂₁H₁₉NO. Key Features: Chalcone backbone with a quinoline moiety. Bioactivity: Exhibits antiplasmodial and anticancer activities, attributed to the α,β-unsaturated ketone system .

Key Observations :

- Ethyl vs.

- Substitution Position: 2-substituted quinolines (target compound) exhibit stronger π-π interactions than 7-substituted isomers due to proximity to the nitrogen lone pair .

- Schiff Bases vs. Simple Amines : Schiff bases (e.g., ) show superior metal-binding capacity but lower metabolic stability compared to primary amines like the target compound .

Biological Activity

4-(2-(Quinolin-2-YL)ethyl)aniline, also known by its CAS number 5429-68-5, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with ethyl anilines. The methods can vary, but common approaches include:

- Nucleophilic Substitution : Quinoline derivatives can be synthesized via nucleophilic substitution reactions where an aniline reacts with alkyl halides.

- Cyclization Reactions : Cyclization methods can also be employed to form the quinoline ring structure, which is crucial for the biological activity of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, studies have shown its effectiveness against Helicobacter pylori, a common pathogen associated with gastric ulcers and cancer.

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| This compound | H. pylori | 25 μg/mL |

| Substituted 4-hydroxyquinolines | H. pylori | Varies |

Research has demonstrated that modifications to the quinoline structure can enhance or diminish antimicrobial potency. For instance, the presence of alkyl groups at certain positions on the quinoline ring significantly influences activity levels against H. pylori .

The mechanism by which this compound exerts its antimicrobial effects involves:

- Inhibition of Cell Wall Synthesis : Similar to other quinoline derivatives, it may interfere with peptidoglycan synthesis in bacterial cell walls.

- Disruption of Protein Synthesis : The compound potentially binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death.

- DNA Interaction : Some studies suggest that quinoline derivatives can stabilize DNA structures, preventing necessary replication processes in bacteria .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antimicrobial Activity : A study published in 2013 highlighted the synthesis of various substituted quinolines and their antimicrobial activities against H. pylori. The study concluded that specific substitutions could enhance activity significantly .

- Quantitative Structure-Activity Relationship (QSAR) : Research has utilized QSAR models to predict the biological activity based on structural modifications. It was found that substituents at specific positions on the quinoline ring could either enhance or reduce potency against target bacteria .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2-(Quinolin-2-YL)ethyl)aniline?

The compound can be synthesized via Friedel-Crafts alkylation using quinoline derivatives and aniline precursors. A common approach involves reacting quinoline with aniline under acidic conditions (e.g., Lewis acids like AlCl₃) to form the ethyl-linked aromatic system . Alternative methods include condensation reactions between aldehydes and amines, as seen in structurally similar compounds (e.g., N-(quinolin-2-ylmethylene)aniline derivatives) . Key parameters for optimization include solvent polarity, temperature (typically 80–120°C), and catalyst loading.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- X-ray crystallography : Use SHELXL or SHELXS for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .

- NMR spectroscopy : Focus on ¹H and ¹³C NMR to confirm the ethyl bridge and quinoline-aniline connectivity. For example, the disappearance of Schiff base hydrogen signals (observed in analogous compounds) can validate successful cyclization .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, as demonstrated for related quinoline-aniline hybrids .

Q. How can researchers verify the purity of this compound?

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254–280 nm) to quantify impurities.

- Melting point analysis : Compare experimental values with literature data (if available).

- Elemental analysis : Validate C, H, and N content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How does this compound function in coordination chemistry?

The compound acts as a bidentate ligand via its quinoline nitrogen and aniline amine group. It forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are useful in catalysis or materials science. For example, such complexes exhibit redox activity in electrochemical studies . To optimize metal-ligand ratios, vary reaction stoichiometry and monitor using UV-Vis spectroscopy or cyclic voltammetry.

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Cross-validation : Combine NMR, X-ray, and computational modeling (e.g., DFT) to reconcile discrepancies in bond angles or tautomeric forms .

- Dynamic NMR : Investigate temperature-dependent spectral changes to identify conformational flexibility or rotamers.

- High-resolution crystallography : Use synchrotron radiation to resolve ambiguous electron density maps, especially for disordered ethyl bridges .

Q. How can the compound’s reactivity be exploited in electrophilic substitution reactions?

The aniline moiety undergoes directed electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the amine group. For example:

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups.

- Suzuki coupling : Functionalize the quinoline ring via palladium-catalyzed cross-coupling with aryl boronic acids .

Monitor regioselectivity using LC-MS and isolate products via silica gel chromatography.

Q. What computational tools are recommended for predicting biological activity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases, DNA). For instance, similar compounds show anticancer activity via intercalation or enzyme inhibition .

- ADMET prediction : Employ SwissADME or ProTox-II to assess pharmacokinetics and toxicity profiles.

Properties

CAS No. |

5429-68-5 |

|---|---|

Molecular Formula |

C17H16N2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

4-(2-quinolin-2-ylethyl)aniline |

InChI |

InChI=1S/C17H16N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-6,8-10,12H,7,11,18H2 |

InChI Key |

TYAYBROKRWNLJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCC3=CC=C(C=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.